molecular formula C22H21ClFN3O5S B11387503 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11387503
M. Wt: 493.9 g/mol
InChI Key: LHPSHGJGWQTYFY-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with chloro, dimethoxyphenyl, fluorophenyl, and methanesulfonyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. A common synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative, under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine core can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Dimethoxyphenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, using appropriate aryl halides and nucleophiles.

    Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base, such as triethylamine.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features could enable it to bind to specific biological targets, providing insights into their functions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide
  • 5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxamide
  • 5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-bromophenyl)methanesulfonyl]pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21ClFN3O5S

Molecular Weight

493.9 g/mol

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H21ClFN3O5S/c1-31-18-8-7-14(11-19(18)32-2)9-10-25-21(28)20-16(23)12-26-22(27-20)33(29,30)13-15-5-3-4-6-17(15)24/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,28)

InChI Key

LHPSHGJGWQTYFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F)OC

Origin of Product

United States

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